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Introduction
PQR626 is a potent, orally bioavailable, and brain-penetrant inhibitor of the mechanistic target

of rapamycin (mTOR) kinase.[1][2] It acts as an ATP-competitive inhibitor, targeting both mTOR

Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] This dual inhibition effectively

blocks downstream signaling pathways that are crucial for cell growth, proliferation, and

survival.[3] The hyperactivation of the mTOR pathway is a hallmark of various cancers and

neurological disorders, including Tuberous Sclerosis Complex (TSC).[2][4] PQR626 has

demonstrated significant efficacy in preclinical mouse models of TSC, highlighting its

therapeutic potential.[2][4] These application notes provide detailed protocols for the use of

PQR626 in in vivo mouse models, based on published studies.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding PQR626 dosage and its

effects in in vivo mouse models.

Table 1: PQR626 Dosage and Administration in Murine Models
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Animal
Model

Indication Dosage
Administr
ation
Route

Vehicle
Frequenc
y

Referenc
e(s)

Tsc1GFAP

CKO Mice

Tuberous

Sclerosis

Complex

(TSC)

50 mg/kg Oral (p.o.)

Not

explicitly

stated;

likely

DMSO and

20% HP-β-

CD in

water

Twice a

day (BID)
[2][4]

Female

C57BL/6J

Mice

Pharmacok

inetics/Pha

rmacodyna

mics

10 mg/kg Oral (p.o.)

Not

explicitly

stated

Single

dose or

once a day

for 4 days

[1]

Female

C57BL/6J

Mice

Pharmacod

ynamics
25 mg/kg Oral (p.o.)

Not

explicitly

stated

Single

dose
[1]

BALB/c

Nude

Female

Mice

Maximum

Tolerated

Dose

(MTD)

Study

100, 150,

200 mg/kg
Oral (p.o.)

Vehicle

control

Once a day

(qd) for 2

weeks

[2]

Table 2: Pharmacodynamic Effects of PQR626 in Mouse Brain
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Animal
Model

Dosage Time Point Biomarker Change
Reference(s
)

Female

C57BL/6J

Mice

25 mg/kg p.o. 30 min
pS6

(Ser235/236)

Significant

reduction
[1]

Female

C57BL/6J

Mice

25 mg/kg p.o. 30 min
pPKB

(Ser473)

Significant

reduction
[1]

Signaling Pathway
PQR626 targets the mTOR kinase, a central regulator of cell metabolism, growth, and

proliferation. It is a component of two distinct protein complexes, mTORC1 and mTORC2. By

inhibiting the ATP-binding site of mTOR, PQR626 effectively blocks the activity of both

complexes. This leads to the dephosphorylation of downstream targets such as S6 ribosomal

protein (a substrate of S6 kinase, which is activated by mTORC1) and PKB/Akt (which is

phosphorylated by mTORC2 at Ser473).
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Caption: PQR626 inhibits both mTORC1 and mTORC2 signaling pathways.
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Experimental Protocols
Preparation of PQR626 Dosing Solution for Oral Gavage
This protocol is based on the formulation used for the closely related compound, PQR620, and

is suitable for oral administration in mice.

Materials:

PQR626 powder

Dimethyl sulfoxide (DMSO)

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Sterile water

Sterile microcentrifuge tubes

Vortex mixer

Sonicator

Procedure:

Calculate the required amount of PQR626: Based on the desired dose (e.g., 50 mg/kg) and

the average weight of the mice, calculate the total mass of PQR626 needed.

Prepare 20% HP-β-CD solution: Dissolve HP-β-CD in sterile water to a final concentration of

20% (w/v).

Dissolve PQR626 in DMSO: For every 12.5 mg of PQR626, add 0.25 mL of DMSO. Vortex

and sonicate the mixture until the compound is completely dissolved.

Dilute with HP-β-CD solution: Add 2.25 mL of the 20% HP-β-CD solution to the

DMSO/PQR626 mixture.

Final formulation: Vortex and sonicate the final solution to ensure it is a homogenous

suspension. This will result in a dosing solution with a final DMSO concentration of 10%.
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Vehicle Control: Prepare a vehicle solution with the same concentrations of DMSO and HP-

β-CD in sterile water, without PQR626.

In Vivo Administration of PQR626 by Oral Gavage
Materials:

PQR626 dosing solution

Vehicle control solution

Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

1 mL syringes

Animal scale

Procedure:

Animal Handling: Acclimatize mice to handling for several days before the experiment to

minimize stress.

Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise

volume of the PQR626 solution to be administered. The gavage volume should not exceed

10 mL/kg.

Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth,

advancing it along the roof of the mouth and down the esophagus. The mouse should

swallow the tube. Do not force the needle.

Administration: Once the needle is correctly positioned in the stomach, slowly administer the

calculated volume of the PQR626 or vehicle solution.

Post-administration Monitoring: After administration, return the mouse to its cage and

monitor for any signs of distress.
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Pharmacodynamic Analysis of mTOR Pathway Inhibition
in Brain Tissue
This protocol outlines the steps for assessing the inhibition of mTOR signaling in the mouse

brain following PQR626 treatment.

Materials:

Anesthesia (e.g., isoflurane)

Surgical tools for dissection

Liquid nitrogen

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

Tissue homogenizer

Microcentrifuge

BCA protein assay kit

SDS-PAGE gels

Western blot apparatus

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAkt(S473), anti-Akt, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:
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Tissue Collection: At the desired time point after PQR626 administration (e.g., 30 minutes to

2 hours), anesthetize the mouse and perfuse with ice-cold PBS.

Brain Dissection: Rapidly dissect the brain and isolate the region of interest (e.g., cortex or

hippocampus).

Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until

further processing.

Protein Extraction:

Homogenize the frozen brain tissue in ice-cold RIPA buffer.

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Western Blotting:

Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated

proteins to the total protein levels.
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Caption: A typical experimental workflow for in vivo studies with PQR626.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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